molecular formula C18H18FNO4 B2579367 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-61-9

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No. B2579367
M. Wt: 331.343
InChI Key: CRALBCDNEWFYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. The synthesis method of this compound involves the reaction of 4-fluorobenzylamine with 3-methoxyphenylacetic acid, followed by the addition of acetic anhydride to form the final product.

Scientific Research Applications

Fluorinated Derivatives for pH Measurement

Fluorinated derivatives of o-aminophenol, which are structurally related to 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate, have been developed for intracellular pH measurement. These compounds, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and its analogs, exhibit pH sensitivity suitable for physiological ranges and show minimal affinity for other physiological ions. Their design aims to improve the measurement accuracy of intracellular pH, which is crucial for understanding cellular processes in health and disease (Rhee, Levy, & London, 1995).

Synthesis and Application in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, another derivative with structural similarities, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. Its efficient synthesis and high yield, along with its stability under specific conditions and its application in the synthesis of complex carbohydrates, exemplify the versatile use of fluorinated compounds in synthetic organic chemistry (Spjut, Qian, & Elofsson, 2010).

Antimicrobial and Anticancer Activities

Compounds structurally related to 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate have been investigated for their antimicrobial and anticancer activities. For example, heterocyclic compounds derived from chalcone, synthesized under microwave irradiation, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential pharmacological applications of such fluorinated compounds in developing new antimicrobial agents (Khan, 2017).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group has been utilized as a novel protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach demonstrates the utility of specific functional groups in nucleic acid chemistry, facilitating the synthesis of complex biological molecules and their potential applications in biotechnology and medicine (Takaku & Kamaike, 1982).

properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRALBCDNEWFYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

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